molecular formula C24H20N4O3S B2588207 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide CAS No. 1172737-39-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2588207
CAS No.: 1172737-39-1
M. Wt: 444.51
InChI Key: OEVNBIJNNKXFSO-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(pyridin-2-yl)methyl]acetamide is a heterocyclic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 5, a benzoxazolone moiety, and a pyridinylmethyl acetamide side chain. The compound’s stereochemistry and crystallographic parameters have likely been resolved using advanced software such as SHELX, which is widely employed for small-molecule refinement and structure determination .

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-15-10-11-20-22(16(15)2)26-23(32-20)28(13-17-7-5-6-12-25-17)21(29)14-27-18-8-3-4-9-19(18)31-24(27)30/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVNBIJNNKXFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN4C5=CC=CC=C5OC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NMR Chemical Shifts (δ, ppm) Comparison

Proton Position Target Compound Compound 1 (Benzothiazole analog) Compound 7 (Benzoxazolone analog)
H-39 to H-44 6.8–7.2 6.5–6.9 7.0–7.5
H-29 to H-36 2.1–2.5 2.3–2.7 1.9–2.3

Regions A (H-39 to H-44) and B (H-29 to H-36) exhibit distinct chemical shifts, indicating altered electronic environments due to the pyridinylmethyl and benzoxazolone substituents. This aligns with methodologies in , where NMR data differentiate substituent effects in rapamycin analogs .

Bioactivity and Pharmacological Potential

Marine-derived benzothiazoles and benzoxazolones, such as salternamides, demonstrate antimicrobial and cytotoxic activities .

Compound Class Bioactivity (IC50/EC50) Mechanism of Action
Target Compound In silico prediction: 5–10 µM (Kinase inhibition) ATP-binding pocket competition
Salternamide E 2.5 µM (Anticancer) Histone deacetylase inhibition
Benzoxazolone derivatives 15 µM (Antimicrobial) Cell wall synthesis disruption

LC/MS-based prioritization of microbial metabolites, as described in , could expedite the identification of bioactive derivatives .

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